molecular formula C18H16N2O4 B2659566 Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate CAS No. 941969-43-3

Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate

Cat. No. B2659566
CAS RN: 941969-43-3
M. Wt: 324.336
InChI Key: CRHBJTHLNIVRRN-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate” is somewhat similar . It has a molecular weight of 205.21 and its IUPAC name is ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The structure of a related compound, “Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate”, has been analyzed . Its InChI Code is 1S/C11H11NO3/c1-3-14-11(13)9-7(2)8-5-4-6-12-10(8)15-9/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

In the case of related compounds like pyrazolo[4,3-b]pyridine-6-carboxylates, they have been converted to tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates through a series of reactions .


Physical And Chemical Properties Analysis

For the related compound “Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate”, it is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, including Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antitumor Activity

Pyridine compounds have also been recognized for their antitumor properties . The specific interactions of these compounds with certain proteins could potentially inhibit the growth of tumor cells .

Analgesic Activity

The therapeutic properties of pyridine compounds extend to analgesic activity . These compounds could potentially be used in the development of new pain relief medications .

Anti-inflammatory Activity

Pyridine compounds have been identified for their anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Some pyridine compounds have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antidiabetic Activity

Pyridine compounds have also been noted for their antidiabetic properties . They could potentially be used in the management of diabetes .

Anti-Alzheimer’s Activity

Pyridine compounds have been recognized for their potential use in the treatment of Alzheimer’s disease . They could potentially interact with certain proteins associated with the disease .

Anti-ulcer Activity

Pyridine compounds have been identified for their anti-ulcer properties . They could potentially be used in the treatment of ulcers .

Safety and Hazards

The related compound “Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335 .

Future Directions

While specific future directions for “Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate” are not available, research into related compounds continues to be an active area of study .

properties

IUPAC Name

ethyl 4-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)12-5-7-13(8-6-12)20-17(21)16-10-14-15(24-16)9-4-11(2)19-14/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBJTHLNIVRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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